4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 881939-56-6
VCID: VC0362774
InChI: InChI=1S/C17H14F3N3O2S/c1-10-8-15(23-12-3-5-13(6-4-12)26(21,24)25)14-7-2-11(17(18,19)20)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25)
SMILES: CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C17H14F3N3O2S
Molecular Weight: 381.4g/mol

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

CAS No.: 881939-56-6

Main Products

VCID: VC0362774

Molecular Formula: C17H14F3N3O2S

Molecular Weight: 381.4g/mol

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide - 881939-56-6

CAS No. 881939-56-6
Product Name 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
Molecular Formula C17H14F3N3O2S
Molecular Weight 381.4g/mol
IUPAC Name 4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Standard InChI InChI=1S/C17H14F3N3O2S/c1-10-8-15(23-12-3-5-13(6-4-12)26(21,24)25)14-7-2-11(17(18,19)20)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25)
Standard InChIKey YFRFQERSTIPKHP-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N
PubChem Compound 16443319
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator